molecular formula C6H13Cl2NO B000576 Sevelamer hydrochloride CAS No. 152751-57-0

Sevelamer hydrochloride

Cat. No.: B000576
CAS No.: 152751-57-0
M. Wt: 186.08 g/mol
InChI Key: KHNXRSIBRKBJDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sevelamer hydrochloride is a non-calcium, non-aluminum phosphate-binding polymer used to treat hyperphosphatemia in patients with chronic kidney disease (CKD), particularly those on dialysis. It operates via ion exchange, binding dietary phosphate in the gastrointestinal (GI) tract and releasing chloride ions in exchange . Approved in 1998 (Renagel®), it also exhibits pleiotropic effects, including reductions in LDL cholesterol and attenuation of vascular calcification . However, its chloride release can exacerbate metabolic acidosis, a concern in CKD patients .

Properties

IUPAC Name

2-(chloromethyl)oxirane;prop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO.C3H7N.ClH/c4-1-3-2-5-3;1-2-3-4;/h3H,1-2H2;2H,1,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNXRSIBRKBJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN.C1C(O1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152751-57-0
Record name Sevelamer hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152751-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allylamine polymer with 1-chloro-2,3-epoxypropane, hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Traditional Crosslinking with Epichlorohydrin

The foundational industrial process involves crosslinking polyallylamine hydrochloride (PAA-HCl) with epichlorohydrin under controlled conditions. As detailed in US Patent 7,846,425, the synthesis occurs through a four-stage reaction sequence:

  • Polymer Preparation : Allylamine undergoes hydrochlorination with HCl to form allylamine hydrochloride, which is polymerized using VA-086 initiator to yield PAA-HCl with intrinsic viscosity 0.14–0.22 dL/g.

  • Dispersion Phase : PAA-HCl is dispersed in hydrocarbon solvents (e.g., hexane) containing 0.5–2% w/w dispersing agents like sorbitan monooleate at 5–15°C.

  • Crosslinking Reaction : Epichlorohydrin (5–12% w/w of PAA-HCl) is added at 55–60°C, forming a gel matrix over 15 minutes. The product is isolated via centrifugation, washed with water, and dried at 25–90°C.

  • Quality Attributes : Final product exhibits chloride content 3.74–5.6 meq/g, phosphate binding capacity 4.7–6.4 mmol/g, and crosslinking density 12–18%.

Critical Parameters :

  • Temperature control during epichlorohydrin addition (±2°C) to prevent premature gelation

  • Solvent-to-polymer ratio (3:1 to 5:1 v/w) for optimal dispersion

  • Post-reaction sludge washing (45 minutes at 25–50°C) to remove unreacted monomers

Alternative Synthesis Using 1-Halo-3-Sulfonyloxy-2-Propyl Alcohol

CN Patent 102,675,510 introduces a novel linking agent—1-halo-3-sulfonyloxy-2-propyl alcohol—to enhance reaction efficiency. This method reduces organic solvent use by 40% compared to epichlorohydrin processes while achieving comparable phosphate binding (5.0–5.4 mmol/g):

Synthetic Pathway :

  • Alkaline Activation : PAA-HCl (5–75% w/w aqueous solution) neutralized to pH 8–14 with NaOH/KOH.

  • Crosslinking : Linking agent (0.1–0.3 molar equivalents) dissolved in acetonitrile/toluene is added dropwise at 70–75°C for 4–6 hours.

  • Acidification : HCl adjusts pH to 1–5, precipitating this compound crude product.

  • Purification : Crude material dispersed in water, salified with Na2CO3/CO2, and vacuum-dried at 70°C.

Advantages :

  • Reduced reaction time from 18 hours (epichlorohydrin) to 4–6 hours

  • Elimination of multiple filtration steps through single-phase purification

  • Tunable counterion (hydrochloride/carbonate) via final salification

Crosslinking Process Optimization

Epichlorohydrin Crosslinking Dynamics

The EMA assessment report corroborates the criticality of crosslinking density (12–18%) in determining phosphate-binding efficacy. Key process variables include:

ParameterOptimal RangeEffect on Product Quality
Reaction Temperature55–60°C↑ Crosslinking density → ↑ binding capacity
Epichlorohydrin Feed Rate0.5–1.5 mL/minSlow addition → homogeneous crosslinking
Post-Reaction Sludge Time45–60 min↓ Residual ECH ≤50 ppm

Analytical Control :

  • Swell index: 5.0–7.0 mL/g (per Ph. Eur.)

  • Soluble oligomers: ≤0.8% w/w (UV-VIS at 280 nm)

Sulfonyloxy Linking Agent Efficiency

Comparative studies from CN102675510 demonstrate:

Linking AgentReaction Time (h)Phosphate Binding (mmol/g)Chloride Content (meq/g)
Epichlorohydrin184.7–6.43.74–5.6
1-Bromo-3-p-toluenesulfonyl45.44.2
1-Chloro-3-methylsulfonyl45.04.0

This data highlights the 72% reduction in process time without compromising binding capacity when using sulfonyloxy agents.

Formulation Challenges and High-Shear Non-Aqueous Granulation

Particle Engineering Limitations

This compound’s irregular, low-density particles (bulk density 0.2–0.3 g/cm³) necessitate specialized granulation:

  • Direct Compression Issues :

    • Flowability index (Carr’s): <15 → poor die filling

    • Compressibility index: >30% → capping/lamination

High-Shear Granulation Process

US7846425B2 details a non-aqueous wet granulation method to enhance tabletability:

Stepwise Protocol :

  • Wetting : 2–9% w/w water/PEG 6000 solution applied to PAA-HCl-diluent mix

  • Binder Addition : 5% w/w PVP K-30 in isopropanol fed at 50 mL/min via peristaltic pump

  • Granulation : High-shear mixing (impeller speed 400–600 rpm) until torque reaches 8–12 Nm

  • Drying : Fluid bed drying (40–50°C) to LOD 3–5%

  • Milling : Ball milling to D90 <250 µm (60# sieve)

  • Lubrication : 1% w/w magnesium stearate blended for 5 minutes

  • Compression : 800 mg tablets at 20–30 kN compression force

Quality Outcomes :

  • Tablet hardness: 50–80 N

  • Disintegration time: <3 minutes (uncoated cores)

Comparative Analysis of Industrial Methods

ParameterEpichlorohydrin MethodSulfonyloxy Method
Reaction Time18 hours4–6 hours
Organic Solvent Consumption300–500 L/kg API150–200 L/kg API
Phosphate Binding4.7–6.4 mmol/g5.0–5.4 mmol/g
Chloride Content3.74–5.6 meq/g4.0–4.2 meq/g
Pilot-Scale Yield78–82%85–88%

Regulatory data confirms both methods produce API meeting Ph. Eur. specifications for heavy metals (<20 ppm), residual solvents (<500 ppm), and microbial limits .

Chemical Reactions Analysis

Types of Reactions: Sevelamer Hydrochloride primarily undergoes ion-exchange reactions due to its polymeric nature. It does not participate in typical organic reactions like oxidation or reduction.

Common Reagents and Conditions:

    Ion-Exchange Reactions: this compound interacts with phosphate ions in the gastrointestinal tract under physiological conditions (pH 1-7).

Major Products Formed:

Scientific Research Applications

Clinical Applications

1.1 Management of Hyperphosphatemia

Sevelamer hydrochloride is primarily indicated for controlling serum phosphorus levels in patients with end-stage renal disease (ESRD) on hemodialysis or peritoneal dialysis. It works by binding dietary phosphate in the gastrointestinal tract, thereby reducing its absorption and lowering serum phosphate levels. Clinical studies have shown that sevelamer is at least as effective as calcium-based phosphate binders (e.g., calcium acetate and calcium carbonate) but with a lower risk of causing hypercalcemia .

1.2 Cardiovascular Benefits

Research indicates that sevelamer may have beneficial effects on cardiovascular health. It has been associated with a reduction in the progression of vascular calcification, which is a common complication in patients with CKD . In a long-term study involving hemodialysis patients, treatment with sevelamer led to significant improvements in lipid profiles, including a reduction in low-density lipoprotein cholesterol (LDL-C) levels .

Efficacy and Safety

2.1 Efficacy Studies

Sevelamer has been evaluated in several clinical trials. A notable study, the DCOR trial, demonstrated that sevelamer was comparable to calcium-based binders concerning all-cause mortality over three years . Additionally, the RIND trial suggested potential survival benefits for patients new to dialysis who were treated with sevelamer versus those receiving calcium-based binders .

Study Population Findings
DCOR Trialn > 2100 ESRD patientsComparable mortality rates between treatments
RIND Trialn = 109 new dialysisSuggests survival benefit with sevelamer

2.2 Safety Profile

Sevelamer is generally well tolerated, with adverse events being infrequent and mostly mild . The most common side effects include gastrointestinal issues such as nausea and diarrhea. Importantly, unlike calcium-based binders, sevelamer does not contribute to elevated serum calcium levels, making it a safer alternative for patients at risk of hypercalcemia .

Additional Insights

3.1 Impact on Bone Health

Sevelamer may also play a role in bone health management among CKD patients. By controlling phosphorus levels effectively, it helps mitigate secondary hyperparathyroidism and associated bone disorders . This aspect is particularly crucial given that CKD often leads to mineral and bone disorders.

3.2 Cost-Effectiveness Considerations

While sevelamer is more expensive than traditional calcium-based phosphate binders, its potential benefits—such as improved cardiovascular outcomes and reduced hospitalization rates due to complications of hyperphosphatemia—may justify its use from a cost-effectiveness standpoint . Further research is necessary to fully establish its economic advantages.

Mechanism of Action

Sevelamer Hydrochloride exerts its effects by binding dietary phosphate in the gastrointestinal tract. The polymer contains amine groups that interact with phosphate ions, forming insoluble complexes that are excreted in the feces. This binding reduces the absorption of phosphate, thereby lowering serum phosphate levels .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Sevelamer Hydrochloride vs. Sevelamer Carbonate

Key Differences:

  • Chemical Structure: Sevelamer carbonate replaces chloride with carbonate as the counterion, reducing the risk of metabolic acidosis .
  • Efficacy: Both forms demonstrate equivalent phosphate-binding efficacy. A randomized crossover trial in hemodialysis patients showed mean serum phosphorus levels of 4.6 mg/dL (carbonate) vs. 4.7 mg/dL (hydrochloride), with a geometric mean ratio of 0.99 (90% CI: 0.95–1.03) .
  • Metabolic Impact:
    • This compound reduces serum bicarbonate by ~1.3 mEq/L, whereas carbonate increases it by the same margin .
    • Carbonate is associated with fewer GI adverse events (e.g., constipation) compared to hydrochloride .

Clinical Implications:
Sevelamer carbonate is preferred for patients at risk of acidosis, while both forms are equally effective for phosphate control .

Parameter This compound Sevelamer Carbonate
Phosphate Control (mg/dL) 4.7 ± 0.9 4.6 ± 0.9
Serum Bicarbonate Change -1.3 mEq/L +1.3 mEq/L
GI Adverse Events Higher incidence Lower incidence
Metabolic Acidosis Risk High Low

Data derived from

Sevelamer vs. Calcium-Based Binders

Efficacy:

  • Both sevelamer and calcium-based binders (e.g., calcium acetate) achieve similar phosphate reduction .
  • However, calcium binders increase hypercalcemia risk (15–20% incidence) and accelerate vascular calcification .

Vascular Outcomes:

  • The RIND study showed slower progression of coronary artery calcification with this compound compared to calcium-based binders (relative risk reduction: 30–50%) .
Parameter This compound Calcium-Based Binders
Phosphate Control Equivalent Equivalent
Hypercalcemia Risk None 15–20% incidence
Vascular Calcification Slowed progression Accelerated progression

Data derived from

Sevelamer vs. Lanthanum Carbonate

Efficacy and Pill Burden:

  • Lanthanum carbonate (Fosrenol®) requires lower daily doses (945 ± 449 mg) compared to this compound (2,971 ± 1,464 mg) for equivalent phosphate control .
  • Both drugs show similar GI intolerance rates (~10–13%), but sevelamer has a higher constipation incidence (27% vs. 5%) .

Cost Considerations:
Lanthanum is often favored in cost-saving initiatives due to lower pill burden and comparable efficacy .

Parameter This compound Lanthanum Carbonate
Daily Dose (mg) 2,971 ± 1,464 945 ± 449
Constipation Incidence 27% 5%
Cost Higher Lower

Data derived from

Sevelamer vs. Ferric Citrate

Efficacy and Iron Absorption:

  • Ferric citrate (JTT-751) demonstrates comparable phosphate control to this compound in hemodialysis patients .
  • Ferric citrate additionally increases iron stores, reducing the need for IV iron supplementation .

Pill Burden:
Indirect comparisons suggest ferric citrate may require fewer tablets daily, improving adherence .

Parameter This compound Ferric Citrate
Phosphate Control Equivalent Equivalent
Iron Supplementation Benefit No Yes
Pill Burden Higher Lower

Data derived from

Biological Activity

Sevelamer hydrochloride is a polymeric anion exchange resin primarily used as a phosphate binder in patients with chronic kidney disease (CKD) undergoing dialysis. Its biological activity is characterized by its ability to bind dietary phosphate in the gastrointestinal tract, thereby preventing its absorption and reducing serum phosphate levels. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, clinical efficacy, and associated case studies.

This compound functions as a non-calcium, non-aluminum phosphate binder. It operates through the following mechanisms:

  • Phosphate Binding : Sevelamer binds to dietary phosphates in the gut, which prevents their absorption into the bloodstream. This action helps to lower serum phosphorus levels, which is crucial for patients with CKD who are at risk for hyperphosphatemia .
  • Non-Absorption : Sevelamer is not absorbed systemically; studies have shown that less than 0.02% of the administered dose appears in urine, indicating its primary action occurs within the gastrointestinal tract .
  • Impact on Hormones : By lowering serum phosphate levels, sevelamer also contributes to decreased parathyroid hormone (PTH) levels, which can help mitigate secondary hyperparathyroidism in CKD patients .

Clinical Efficacy

Numerous studies have evaluated the efficacy of this compound in managing hyperphosphatemia and its effects on other metabolic parameters.

Table 1: Summary of Clinical Findings

Study ReferencePatient PopulationKey Findings
13 patients with tumor lysis syndromeSignificant reduction in serum phosphate levels; effective in managing hyperphosphatemia.
Systematic review of 44 studiesDecrease in glycated hemoglobin and LDL cholesterol; beneficial effects on lipid profiles.
47 hemodialysis patientsMean serum phosphorus decreased from 7.5 to 6.4 mg/dL; serum magnesium increased significantly.
192 ESRD patients on dialysisReduction in serum phosphorus (-0.71 mmol/L) and LDL cholesterol (-30%); no significant adverse effects reported.

Case Studies

  • Case Study on Tumor Lysis Syndrome :
    A retrospective study involving 13 patients demonstrated that sevelamer effectively reduced serum phosphate levels in individuals experiencing hyperphosphatemia due to tumor lysis syndrome . This suggests potential applications beyond traditional CKD management.
  • Long-term Effects on Lipid Profiles :
    In a long-term study involving 192 patients with end-stage renal disease (ESRD), sevelamer use led to significant improvements in lipid profiles, including a notable decrease in low-density lipoprotein (LDL) cholesterol levels by approximately 30% . This finding underscores sevelamer's pleiotropic effects beyond phosphate binding.
  • Impact on Magnesium Levels :
    Another study assessed the effect of sevelamer on magnesium levels in hemodialysis patients, revealing an increase from 2.75 to 2.90 mg/dL after eight weeks of treatment. This change was associated with improvements in lipid profiles and parathyroid hormone levels .

Pleiotropic Effects

Sevelamer has been associated with several additional benefits:

  • Lipid Profile Improvement : Studies have shown that sevelamer treatment is linked to reductions in total cholesterol and LDL cholesterol levels compared to calcium-based phosphate binders .
  • Cardiovascular Benefits : Sevelamer may slow the progression of cardiovascular calcifications, a common complication in CKD patients . This effect is particularly relevant as cardiovascular disease remains a leading cause of morbidity and mortality in this population.

Adverse Effects and Considerations

While this compound is generally well-tolerated, some adverse effects have been reported:

  • Metabolic Acidosis : One notable drawback is the potential for metabolic acidosis, particularly with high doses or prolonged use .
  • High Pill Burden : Patients often report difficulty adhering to treatment regimens due to the number of pills required daily .

Q & A

Basic Research Questions

Q. What experimental methodologies are used to assess the phosphate-binding efficacy of sevelamer hydrochloride in vitro?

  • Methodological Answer : In vitro phosphate-binding studies often utilize simulated gastric and intestinal fluids (e.g., pH 1.2 for gastric and pH 6.8 for intestinal conditions) to mimic physiological environments. Langmuir isotherm models are applied to quantify binding capacity and affinity constants. Inductively coupled plasma optical emission spectrometry (ICP-OES) is used to measure residual phosphate levels after binding . For example, studies comparing this compound to other binders (e.g., calcium carbonate) employ these methods to demonstrate its non-absorbable polymer structure and pH-dependent binding kinetics .

Q. How do clinical trials establish equivalence between this compound and carbonate formulations?

  • Methodological Answer : Randomized crossover trials with matched dosing (e.g., 800 mg three times daily) and endpoints (e.g., serum phosphorus reduction) are standard. Equivalence is determined using time-weighted averages of serum phosphorus and 90% confidence intervals for differences. For instance, a study with 79 hemodialysis patients showed equivalence between this compound and carbonate, with mean phosphorus reductions of 1.5 ± 0.3 mmol/L for both . Extrapolation of long-term efficacy data from hydrochloride to carbonate relies on pharmacokinetic similarity and comparable patient demographics .

Q. What are the key lipid-modifying effects of this compound observed in long-term studies?

  • Methodological Answer : Open-label trials (e.g., 192 patients over 52 weeks) report a 30% reduction in LDL cholesterol and 18% increase in HDL cholesterol, attributed to bile acid sequestration. Researchers should analyze lipid panels at baseline and intervals using ANOVA for repeated measures. The mechanism involves binding intestinal bile acids, altering enterohepatic circulation, and reducing cholesterol absorption .

Advanced Research Questions

Q. How does this compound exacerbate metabolic acidosis, and how can this be mitigated in study designs?

  • Methodological Answer : this compound releases chloride ions during phosphate binding, which consume bicarbonate (HCO₃⁻) via buffering, lowering serum HCO₃⁻ by ~2–3 mmol/L. Mitigation strategies include monitoring acid-base status biweekly and excluding patients with baseline HCO₃⁻ <18 mmol/L. Preclinical models (e.g., uremic rats) show urine pH declines and ammonium excretion increases, confirming acid loading . Carbonate formulations are recommended for acidosis-prone cohorts due to bicarbonate release .

Q. What preclinical models validate this compound’s attenuation of vascular calcification?

  • Methodological Answer : Long-term uremic rat models (5/6 nephrectomy + high-phosphorus diet) are used to compare this compound with calcium-based binders. Aortic and myocardial calcification are quantified via atomic absorption spectroscopy. Sevelamer reduces calcium deposition by 50–70% compared to calcium carbonate, independent of phosphorus control, likely via reduced calcium load and inhibition of osteogenic pathways .

Q. How do researchers resolve contradictions in parathyroid hormone (PTH) response to this compound across studies?

  • Methodological Answer : Discrepancies arise from baseline PTH variability and concurrent vitamin D therapy. Meta-analyses should stratify by baseline PTH levels and use mixed-effects models. For example, while some trials show no significant PTH changes , others report increases due to reduced calcium absorption. Adjusting for vitamin D dose and calcium intake in regression models clarifies confounding .

Q. What biomarkers are sensitive to sevelamer’s pleiotropic effects on cardiovascular outcomes?

  • Methodological Answer : Serum fetuin-A, a calcification inhibitor, increases by 21% during sevelamer treatment, measured via ELISA. Fibroblast growth factor 23 (FGF23) and C-reactive protein (CRP) are less responsive. Prospective interventional trials (A-B-A design) with serial biomarker measurements (e.g., every 8 weeks) are recommended to assess delayed effects, as fetuin-A elevations persist post-treatment .

Q. How do in vitro binding assays account for sevelamer’s interaction with concomitant drugs?

  • Methodological Answer : Caco-2 cell models or simulated intestinal fluid are used to assess drug adsorption. For drugs with narrow therapeutic indices (e.g., mycophenolate), binding affinity is quantified via HPLC. Sevelamer reduces ciprofloxacin bioavailability by 50% when co-administered; thus, staggered dosing (≥2 hours apart) is advised. Pharmacokinetic studies confirm no interaction with digoxin or warfarin .

Methodological Considerations for Contradictory Data

  • Lipid Profile Variability : Confounding by dietary lipid intake requires stratification in subgroup analyses.
  • Calcification Endpoints : Use non-contrast CT scans (Agatston score) in humans for direct calcification measurement, complementing serological biomarkers .
  • Pediatric Extrapolation : Dose-ranging studies using allometric scaling from adult data, adjusted for body surface area, are critical due to lack of pediatric trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sevelamer hydrochloride
Reactant of Route 2
Sevelamer hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.